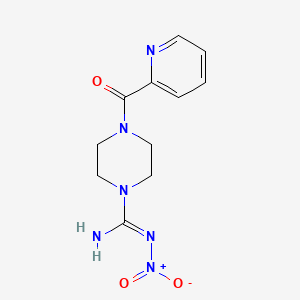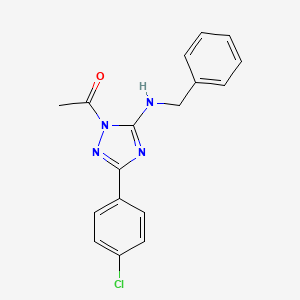
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is a compound that belongs to the family of triazole compounds. It has been found to possess various biological activities, including antimicrobial, antifungal, and antitumor activities.
Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and cholinesterase. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. Additionally, the compound has been shown to have low toxicity, making it a potentially safe and effective treatment option. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. One potential area of research is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, there is a need for more extensive preclinical and clinical studies to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine can be synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone. The resulting compound is then reacted with benzyl bromide to form 1-benzyl-4-chlorophenylhydrazone. Finally, the product is treated with acetic anhydride and sodium acetate to form 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine.
Applications De Recherche Scientifique
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its biological activities. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-[5-(benzylamino)-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12(23)22-17(19-11-13-5-3-2-4-6-13)20-16(21-22)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSZOGJVSIYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
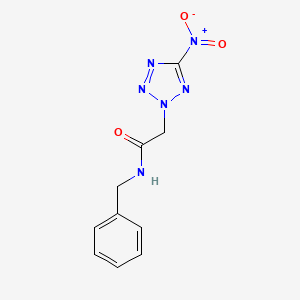
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
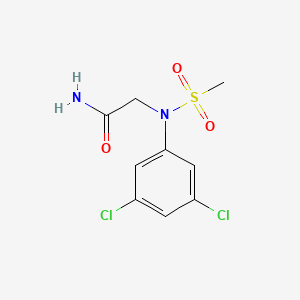

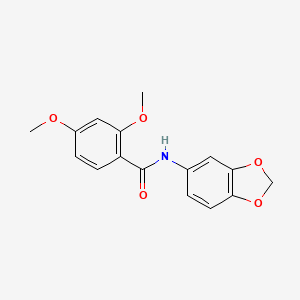

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
